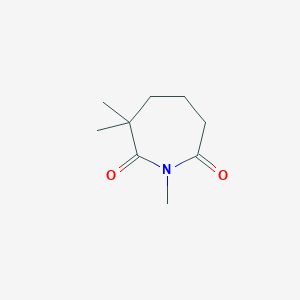

1,3,3-Trimethylazepane-2,7-dione

Description

1,3,3-Trimethylazepane-2,7-dione is a seven-membered nitrogen-containing heterocyclic compound featuring two ketone groups at positions 2 and 5. The molecule also includes three methyl substituents at positions 1, 3, and 3, which influence its steric and electronic properties. For instance, nitrogen-containing compounds like pyrrolidinetricarboxylic acid derivatives and azetidine diones are known to play roles in synthetic lubricants as stabilizers or antioxidants .

Properties

CAS No. |

143906-88-1 |

|---|---|

Molecular Formula |

C9H15NO2 |

Molecular Weight |

169.22 g/mol |

IUPAC Name |

1,3,3-trimethylazepane-2,7-dione |

InChI |

InChI=1S/C9H15NO2/c1-9(2)6-4-5-7(11)10(3)8(9)12/h4-6H2,1-3H3 |

InChI Key |

PGNSAEJJZGBXMH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC(=O)N(C1=O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,3-Trimethylazepane-2,7-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a diketone in the presence of a catalyst can lead to the formation of the azepane ring. The reaction conditions typically include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of 1,3,3-Trimethylazepane-2,7-dione may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are carefully selected to optimize the reaction and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethylazepane-2,7-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert it into more saturated compounds.

Substitution: The nitrogen atom in the azepane ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of N-substituted azepane derivatives.

Scientific Research Applications

1,3,3-Trimethylazepane-2,7-dione has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.

Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3,3-Trimethylazepane-2,7-dione involves its interaction with specific molecular targets. The nitrogen atom in the azepane ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and biological activity. Pathways involved in its mechanism of action may include enzyme inhibition or receptor binding, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3,3-Trimethylazetidine-2,4-dione

- Structure : A four-membered azetidine ring with two ketone groups (positions 2 and 4) and three methyl substituents.

- Applications: Found in synthetic and semi-synthetic oils as a nitrogen-containing additive. Under high-temperature aging, such compounds can degrade into smaller molecules like 2,2,4-trimethyl-2H-imidazole or unidentified amino-carbonyl derivatives .

- Stability : Prone to oxidative degradation in the presence of iron, acting as a precursor for deposits under extreme conditions .

1,3,3-Trimethyl-2,7-dioxabicyclo[2.2.1]heptane

- Structure : A bicyclic compound with a dioxane bridge (oxygen atoms at positions 2 and 7) and methyl substituents.

- Applications : Identified as a semiochemical in arthropods, specifically in caddis flies (e.g., Glyphotaelius pellucidus), where it may function as an aggregation pheromone .

- Stability : Bicyclic structures with oxygen bridges typically exhibit higher thermal stability compared to azepane or azetidine derivatives due to reduced ring strain.

2,2,4-Trimethyl-2H-imidazole

- Structure : A five-membered aromatic imidazole ring with methyl substituents.

- Applications : Formed during the degradation of nitrogen-containing lubricant additives under thermal stress .

- Reactivity : Exhibits basicity due to the imidazole ring, which can interact with acidic components in oils.

Research Findings and Mechanistic Insights

- Thermal Behavior : Azepane and azetidine diones are less thermally stable than bicyclic ethers due to ring strain and susceptibility to oxidation. For example, 1,3,3-trimethylazetidine-2,4-dione degrades into imidazoles under high-temperature aging, which may compromise lubricant performance .

- Functional Group Impact : Ketones in azepane/azetidine diones contribute to polarity, enhancing solubility in synthetic oils. In contrast, ether bridges in bicyclic compounds improve volatility and stability, making them suitable for semiochemical applications .

- Industrial Relevance : Nitrogen-containing additives like azetidine diones are critical for mitigating oxidation in base oils but require co-additives (e.g., antioxidants) to prevent deposit formation .

Biological Activity

Overview

1,3,3-Trimethylazepane-2,7-dione is an organic compound with the molecular formula C9H15NO2. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

Molecular Characteristics:

| Property | Value |

|---|---|

| CAS No. | 143906-88-1 |

| Molecular Formula | C9H15NO2 |

| Molecular Weight | 169.22 g/mol |

| IUPAC Name | 1,3,3-trimethylazepane-2,7-dione |

| InChI | InChI=1S/C9H15NO2/c1-9(2)6-4-5-7(11)10(3)8(9)12/h4-6H2,1-3H3 |

| InChI Key | PGNSAEJJZGBXMH-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CCCC(=O)N(C1=O)C)C |

The biological activity of 1,3,3-trimethylazepane-2,7-dione is primarily attributed to its structural features that allow it to interact with various biological targets. The nitrogen atom in the azepane ring can form hydrogen bonds and coordinate with metal ions, influencing reactivity and biological interactions. Potential mechanisms include:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

- Receptor Binding: It could interact with receptors involved in various physiological processes.

Pharmacological Potential

Research indicates that 1,3,3-trimethylazepane-2,7-dione exhibits a range of biological activities:

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.

- Antioxidant Properties: The compound has shown potential as an antioxidant, which could be beneficial in preventing oxidative stress-related diseases.

- Neuroprotective Effects: Some studies indicate that it may have neuroprotective effects, possibly through modulation of neurotransmitter systems.

Case Studies and Research Findings

Several studies have investigated the biological activity of 1,3,3-trimethylazepane-2,7-dione:

- Study on Antimicrobial Activity: A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Neuroprotective Study: Research conducted at a university laboratory demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress .

Synthesis and Derivatives

The synthesis of 1,3,3-trimethylazepane-2,7-dione can be achieved through various methods:

- Cyclization Reactions: One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a diketone can lead to the formation of the azepane ring .

Derivatives and Their Activities

Derivatives of 1,3,3-trimethylazepane-2,7-dione have also been synthesized and studied for enhanced biological activities:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.